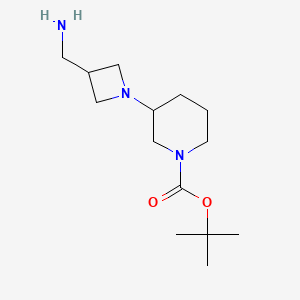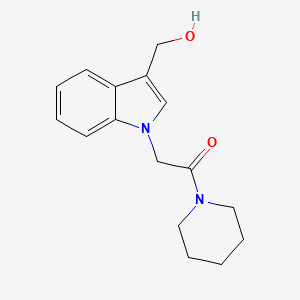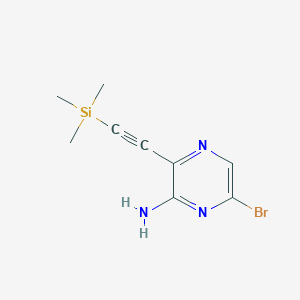![molecular formula C11H14BrN3 B11849942 6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound that features a unique spiro structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and t-BAB as a phase-transfer catalyst . The reaction is carried out at room temperature for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Researchers use this compound to study its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of 6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound shares the imidazo[4,5-b]pyridine core but lacks the spirocyclohexane moiety.
Flupirtine Maleate: Although structurally different, this compound is another example of a spiro compound with significant biological activity.
Uniqueness
6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C11H14BrN3 |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane] |
InChI |
InChI=1S/C11H14BrN3/c12-8-6-9-10(13-7-8)15-11(14-9)4-2-1-3-5-11/h6-7,14H,1-5H2,(H,13,15) |
Clé InChI |
LMSCCKIBKBTXJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)NC3=C(N2)N=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11849863.png)
![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)



![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)



